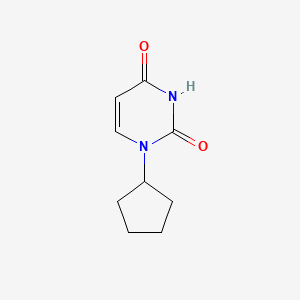1-cyclopentylpyrimidine-2,4(1H,3H)-dione
CAS No.: 13345-72-7
Cat. No.: VC4821287
Molecular Formula: C9H12N2O2
Molecular Weight: 180.207
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13345-72-7 |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.207 |
| IUPAC Name | 1-cyclopentylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C9H12N2O2/c12-8-5-6-11(9(13)10-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,10,12,13) |
| Standard InChI Key | OZKLJGHFJCKYKI-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N2C=CC(=O)NC2=O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
1-Cyclopentylpyrimidine-2,4(1H,3H)-dione is systematically named 1-cyclopentylpyrimidine-2,4-dione under IUPAC nomenclature. Its structure comprises a pyrimidine ring with oxygen atoms at positions 2 and 4, and a cyclopentyl group attached to the nitrogen at position 1 . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 13345-72-7 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| SMILES | C1CCC(C1)N2C=CC(=O)NC2=O |
| InChI Key | OZKLJGHFJCKYKI-UHFFFAOYSA-N |
| PubChem CID | 10058121 |
The cyclopentyl group enhances the compound’s lipophilicity, potentially influencing its pharmacokinetic properties .
Spectral and Crystallographic Data
While X-ray crystallographic data for this specific compound remain unpublished, related pyrimidinediones exhibit planar pyrimidine rings with substituents adopting equatorial conformations to minimize steric strain . Computational models predict similar behavior for the cyclopentyl moiety, which likely occupies a pseudo-axial position to avoid clashes with the pyrimidine ring .
Synthesis and Reaction Pathways
General Synthetic Strategies
Pyrimidinediones are typically synthesized via condensation reactions between urea derivatives and β-keto esters or aldehydes . For 1-cyclopentylpyrimidine-2,4(1H,3H)-dione, the cyclopentyl group is introduced through nucleophilic substitution or Pd-catalyzed coupling:
-
Condensation Approach:
Reacting cyclopentylamine with a pyrimidinedione precursor (e.g., barbituric acid) under acidic conditions yields the target compound. This method parallels the synthesis of N-alkylated uracil derivatives . -
Palladium-Catalyzed Arylation:
Pd(t-Bu₃P)₂ or Pd₂(dba)₃ catalysts facilitate coupling between cyclopentyl halides and pyrimidinedione cores. For example, Pd(t-Bu₃P)₂ with XPhos ligand in 1,4-dioxane at reflux efficiently mediates α-arylation .
Optimization Challenges
Ortho-substituted aryl halides exhibit lower reactivity in coupling reactions due to steric hindrance, necessitating higher catalyst loadings or prolonged reaction times . For 1-cyclopentylpyrimidine-2,4(1H,3H)-dione, Cs₂CO₃ as a base in refluxing dioxane achieves conversions exceeding 85% .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by its polar pyrimidinedione core and nonpolar cyclopentyl group:
-
Water Solubility: Low (<1 mg/mL at 25°C) due to lipophilic cyclopentyl .
-
Organic Solvents: Soluble in DMSO, DMF, and dichloromethane .
Stability studies indicate degradation under strong acidic (pH <2) or basic (pH >10) conditions, with a half-life of >24 hours at neutral pH .
Biological Activity and Mechanisms
Antiviral and Anticancer Prospects
Fluorinated pyrimidinediones, such as 6′-fluorinated aristeromycins, demonstrate potent antiviral activity by inhibiting viral RNA polymerases and S-adenosylhomocysteine hydrolase . The cyclopentyl group in 1-cyclopentylpyrimidine-2,4(1H,3H)-dione may enhance cell membrane permeability, a desirable trait for antiviral or anticancer agents .
Applications in Medicinal Chemistry
Scaffold for Drug Design
The compound’s rigid pyrimidine core and modifiable cyclopentyl group make it a versatile scaffold. Potential derivatives include:
-
Antimetabolites: Mimicking thymine or uracil to disrupt DNA/RNA synthesis .
-
Kinase Inhibitors: Targeting ATP-binding pockets via hydrogen bonding with the dione moiety .
Biochemical Probes
In isotopic labeling studies, ¹⁴C-labeled cyclopentylpyrimidinediones could track nucleotide metabolism in vitro .
| Hazard Statement | Risk Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
Personal protective equipment (gloves, goggles) and ventilation are mandatory during handling .
Disposal Considerations
Incinerate at >1000°C to prevent environmental release. Aqueous residues require neutralization to pH 6–8 before disposal .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume